![molecular formula C31H22ClNO5 B2842002 Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-42-7](/img/structure/B2842002.png)
Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate
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Description
“Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate” is a chemical compound with the CAS number 339020-42-7. It has a molecular formula of C31H22ClNO5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C31H22ClNO5 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 523.96 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
- Applications: In biological and pharmaceutical research, RPOC allows precise regulation of chemical reactions inside cells .
- RPOC’s scanning excitation laser detects chemical targets and activates action lasers exclusively at targeted locations. This precision could revolutionize drug discovery .
Cellular Opto-Control in Live Cells
Drug Discovery Revolution
properties
IUPAC Name |
ethyl 3-[[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClNO5/c1-2-36-31(35)28-23-15-14-21(17-26(23)33-16-6-5-8-25(28)33)37-18-24-22-7-3-4-9-27(22)38-30(24)29(34)19-10-12-20(32)13-11-19/h3-17H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMGJZMLJHIELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(OC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate |
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